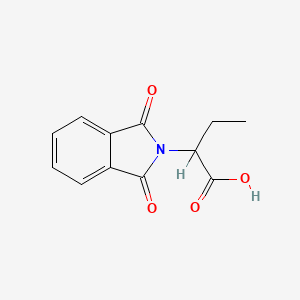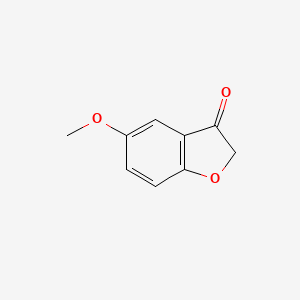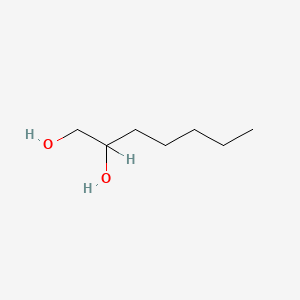
1,2-Heptanediol
Descripción general
Descripción
1,2-Heptanediol is a long-chain polyol . It has been shown to have genotoxic effects in the form of DNA adduct formation . It is also a precursor for the synthesis of epoxides and can be used as an intermediate for the production of other compounds .
Synthesis Analysis
1,2-Heptanediol can be synthesized using various methods. The most common method is the reduction of heptanedione using sodium borohydride or lithium aluminum hydride . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .Molecular Structure Analysis
The molecular formula of 1,2-Heptanediol is C7H16O2 . It has a molecular weight of 132.2007 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 1,2-Heptanediol, also known as heptane-1,2-diol:
Pharmaceuticals
1,2-Heptanediol has been identified in patents as a component in mixtures with antimicrobial properties. It is used in compositions comprising natural polymers and as an antimicrobial replacer .
Cosmetics
In the cosmetic industry, 1,2-Heptanediol is valued for its ability to enhance antioxidant properties, reduce unpleasant odors, and protect products. It is suitable for natural formulations and can help increase the naturalness index of traditional formulations .
Industrial Applications
The European Chemicals Agency (ECHA) mentions 1,2-Heptanediol in the context of industrial use, such as formulation of mixtures and uses at industrial sites .
Safety and Hazards
Direcciones Futuras
Symrise, a global company, has introduced a green version of the 1,2-alkanediol mixture, SymDiol® 68 green, to the market . This product consists of two 100% green 1,2-alkanediols, caprylyl glycol and 1,2-hexanediol . It is water-soluble, cold processable, and features clear, colorless, and nearly odorless characteristics . This development sets a new milestone in the market for green products .
Mecanismo De Acción
Target of Action
1,2-Heptanediol, also known as heptane-1,2-diol, is a multifunctional ingredient used in the cosmetic industry . It primarily targets the skin and hair, where it acts as an emollient and a humectant . This means that 1,2-Heptanediol helps to soften the skin and hair, and also retains moisture, thereby preventing dryness and flaking .
Mode of Action
1,2-Heptanediol interacts with the skin and hair by forming a protective barrier that helps to lock in moisture . Additionally, 1,2-Heptanediol has antimicrobial properties, which means it can inhibit the growth of microorganisms in cosmetic formulations, thereby acting as a preservative .
Biochemical Pathways
For instance, by retaining moisture in the skin, 1,2-Heptanediol can help maintain the integrity of the skin barrier, which is crucial for protecting the body from external threats like pathogens and environmental irritants .
Result of Action
The action of 1,2-Heptanediol results in improved skin and hair health. By providing hydration and softening the skin and hair, it helps to improve their texture and appearance . Its antimicrobial properties also contribute to the preservation of cosmetic products, preventing microbial contamination and spoilage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Heptanediol. For instance, factors like temperature and pH could potentially affect its stability and effectiveness. Moreover, the presence of other ingredients in a formulation can also impact the performance of 1,2-Heptanediol. For example, it has been suggested that 1,2-Heptanediol can enhance the effectiveness of antioxidants, reduce malodor, and support product protection .
Propiedades
IUPAC Name |
heptane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDAKFJKCPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958269 | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Heptanediol | |
CAS RN |
3710-31-4 | |
| Record name | 1,2-Heptanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Heptanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Heptanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


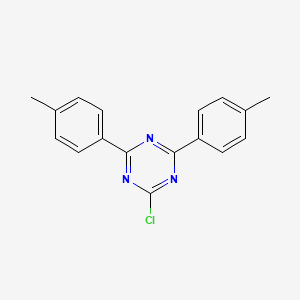
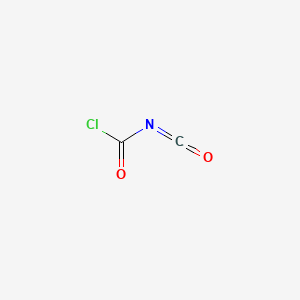
![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)



